molecular formula C18H12N4O4 B11199114 3-(1,3-Benzodioxol-5-yl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B11199114
M. Wt: 348.3 g/mol
InChI Key: OAZRUMOCJOSPPM-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound, featuring both benzodioxole and oxadiazole moieties, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole moieties through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

The unique structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, derivatives of oxadiazoles are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the materials science industry, such compounds might be used in the development of organic semiconductors or as components in light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).

    Benzodioxole derivatives: Often explored for their psychoactive properties and potential therapeutic uses.

Uniqueness

The combination of benzodioxole and oxadiazole moieties in a single molecule is relatively unique, potentially offering a combination of properties from both classes of compounds. This could result in enhanced biological activity or novel material properties.

Properties

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H12N4O4/c1-2-4-11(5-3-1)18-21-20-16(25-18)9-15-19-17(22-26-15)12-6-7-13-14(8-12)24-10-23-13/h1-8H,9-10H2

InChI Key

OAZRUMOCJOSPPM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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